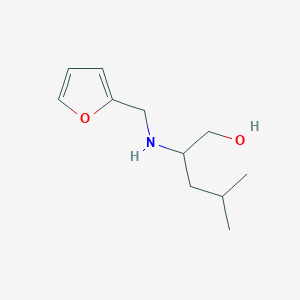
2-((Furan-2-ylmethyl)amino)-4-methylpentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Furan-2-ylmethyl)amino)-4-methylpentan-1-ol is an organic compound that features a furan ring, an amino group, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Furan-2-ylmethyl)amino)-4-methylpentan-1-ol typically involves the reaction of furan-2-ylmethanamine with 4-methylpentan-1-ol under specific conditions. The reaction can be catalyzed by acids or bases, and the choice of solvent can significantly affect the yield and purity of the product. Common solvents used include ethanol, methanol, and dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while maintaining product quality. For example, microwave-assisted synthesis has been shown to be effective in producing furan derivatives under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2-((Furan-2-ylmethyl)amino)-4-methylpentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield furan-2-ylmethyl ketone, while reduction of the amino group can produce furan-2-ylmethylamine.
Applications De Recherche Scientifique
2-((Furan-2-ylmethyl)amino)-4-methylpentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 2-((Furan-2-ylmethyl)amino)-4-methylpentan-1-ol involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amino and hydroxyl groups can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-ylmethanamine: Similar in structure but lacks the hydroxyl group.
4-Methylpentan-1-ol: Similar in structure but lacks the furan ring and amino group.
Furan-2-ylmethyl ketone: Similar in structure but has a ketone group instead of a hydroxyl group.
Uniqueness
2-((Furan-2-ylmethyl)amino)-4-methylpentan-1-ol is unique due to the presence of both a furan ring and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and interactions.
Propriétés
Formule moléculaire |
C11H19NO2 |
|---|---|
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
2-(furan-2-ylmethylamino)-4-methylpentan-1-ol |
InChI |
InChI=1S/C11H19NO2/c1-9(2)6-10(8-13)12-7-11-4-3-5-14-11/h3-5,9-10,12-13H,6-8H2,1-2H3 |
Clé InChI |
WDPGKTZOZRULAV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CO)NCC1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


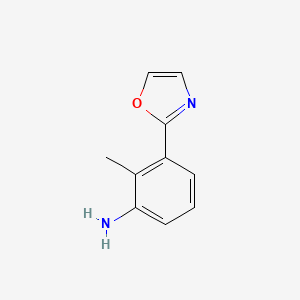
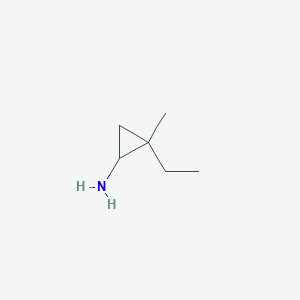
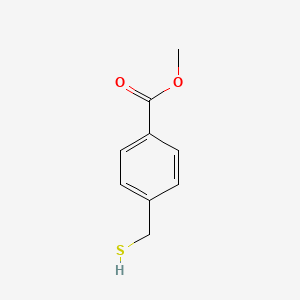
![3-[1-(2-Ethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13235720.png)
![3-[(4-Methoxyphenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13235721.png)
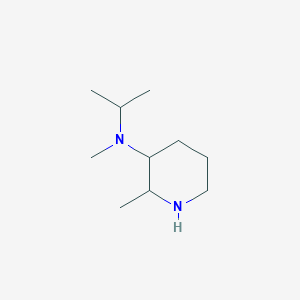
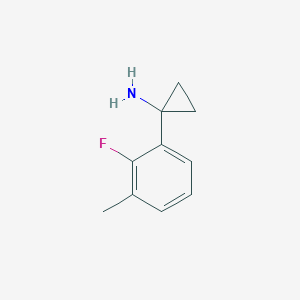
![2-Methyl-3-[1-(4-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13235744.png)
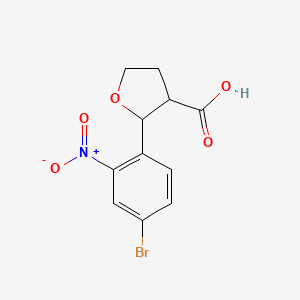
![2-[(2,5-Dimethylphenyl)sulfanyl]propanal](/img/structure/B13235752.png)
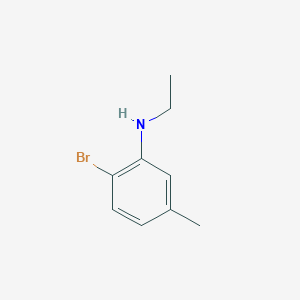

![2-{[4-(Propan-2-yl)cyclohexyl]amino}ethan-1-ol](/img/structure/B13235775.png)
![3-Methyl-1-[(morpholin-3-yl)methyl]urea](/img/structure/B13235779.png)
